4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride

Lipophilicity Drug-likeness LogP

SAR exploration of thiophene hits demands chemoselective building blocks; generic analogs lack dual orthogonal reactivity. 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride (CAS 175137-66-3) provides: • Acyl chloride for low-temperature amide/ester library synthesis • 4-Chlorophenylsulfonyl group for subsequent Pd-catalyzed cross-coupling or SNAr • Solid at mp 131°C for automated dispensing; LogP 5.00 directs toward peripheral targets Supplied with ≥95% purity and full analytical QC. Requires anhydrous handling (water-reactive, liberates toxic gas).

Molecular Formula C12H8Cl2O3S2
Molecular Weight 335.2 g/mol
CAS No. 175137-66-3
Cat. No. B063379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride
CAS175137-66-3
Molecular FormulaC12H8Cl2O3S2
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)Cl
InChIInChI=1S/C12H8Cl2O3S2/c1-7-10(6-18-11(7)12(14)15)19(16,17)9-4-2-8(13)3-5-9/h2-6H,1H3
InChIKeyJOAKJQHALCTWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Provenance Profile: 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl Chloride


4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride (CAS 175137-66-3) is a heterocyclic acyl chloride building block featuring a thiophene core, a 3-methyl substituent, a reactive carbonyl chloride at position 2, and a 4-chlorophenylsulfonyl group at position 4 [1]. It is catalogued in the Maybridge hit-to-lead building block collection (product number KM01345) under Thermo Fisher Scientific, a portfolio of over 53,000 pharmacophorically relevant compounds curated for structure-activity relationship (SAR) development and early-phase drug discovery . With a molecular formula of C12H8Cl2O3S2, a molecular weight of 335.23 g/mol, a melting point of 131°C, and a calculated LogP of 5.00, this compound occupies a chemical space distinct from simpler thiophene carbonyl chlorides and offers dual reactive functionality—an acyl chloride for amide/ester formation and a sulfonyl group providing electron-withdrawing character and additional derivatization potential [1].

Dual orthogonal reactivity (acyl chloride + sulfonyl) enables sequential derivatization without protecting groups
Crystalline solid at ambient temperature simplifies weighing and automated solid dispensing
High-lipophilicity thiophene scaffold suitable for intracellular or peripheral target-focused libraries
Part of Maybridge hit-to-lead collection with multi-technique QC (NMR, HPLC, GC, IR)

Structural Uniqueness vs. Common Analogs: 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl Chloride


Substituting 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride with a generic thiophene carbonyl chloride or an alternative sulfonyl thiophene building block is not scientifically equivalent and risks compromising SAR interpretation, synthetic route feasibility, and downstream biological readouts. This compound presents a unique, non-interchangeable combination of three structural features: (i) a carbonyl chloride at position 2 of the thiophene ring, (ii) a 4-chlorophenylsulfonyl group at position 4 introducing dual electron-withdrawing character (sulfone + para-chloro), and (iii) a 3-methyl group modulating ring electronics and steric environment [1]. Simpler analogs such as 3-methylthiophene-2-carbonyl chloride lack the sulfonyl moiety entirely, eliminating the electron-withdrawing sulfone effect and the additional pharmacophoric anchor point. Analogs such as 3-chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride replace the 4-chlorophenyl group with a smaller methylsulfonyl group, substantially altering lipophilicity, steric bulk, and potential π-stacking interactions. The carboxylic acid analog (CAS 175137-65-2) replaces the highly electrophilic acyl chloride with a carboxyl group, fundamentally changing reactivity and requiring different coupling conditions . These structural differences translate into quantifiable divergences in LogP, melting point, polar surface area, and handling safety—each of which is substantiated with comparative numerical data in Section 3 below [1].

Missing sulfonyl group: Losing the 4-chlorophenylsulfonyl removes electron-withdrawing character and a second diversification handle, fundamentally altering SAR and library scope.
Smaller sulfonyl analog: Replacing the 4-chlorophenyl with a methylsulfonyl group reduces lipophilicity and potential π-stacking interactions, which may shift binding and permeability profiles.
Carboxylic acid instead of acyl chloride: The acid form requires activation (e.g., HATU/EDC) before amide/ester formation, changing reactivity, step count, and compatibility with moisture-sensitive workflows.

Quantitative Differentiation vs. Four Comparators: 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl Chloride


LogP Lipophilicity vs. 3-Methylthiophene-2-carbonyl Chloride

The target compound exhibits a calculated LogP of 5.00, compared to approximately 2.44 for 3-methylthiophene-2-carbonyl chloride (CAS 61341-26-2), representing an increase of ~2.56 log units [1]. This corresponds to an approximately 360-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity conferred by the 4-chlorophenylsulfonyl substituent. For the carboxylic acid analog (CAS 175137-65-2), the LogP is not separately reported but is expected to be lower due to the polar carboxyl group; its polar surface area is inherently higher. For 3-chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride (CAS 175201-87-3), which carries a smaller methylsulfonyl group, the LogP is predicted to be lower than 5.00 based on the reduced hydrophobic surface area. 2-Thiophenecarbonyl chloride (CAS 5271-67-0), lacking both methyl and sulfonyl substituents, has the lowest LogP among the set .

LogP lipophilicity
Reported
ΔLogP ≈ +2.56 vs. 3-methylthiophene-2-carbonyl chloride (~360-fold higher octanol-water partition)
Higher lipophilicity directs the scaffold toward intracellular or peripheral targets; lower-LogP analogs would generate a pharmacokinetically divergent series.
Calculated values from MolBase and ChemSrc; confirm experimentally in relevant solvent systems.
Lipophilicity Drug-likeness LogP

Ambient Physical State: Crystalline Solid vs. Low-Melting Comparators

The target compound has a melting point of 131°C and is an off-white crystalline solid at room temperature [1]. In contrast, 3-methylthiophene-2-carbonyl chloride has a melting point of 30–35°C, existing as a low-melting solid or liquid near ambient conditions . 2-Thiophenecarbonyl chloride is a liquid (bp 206–208°C, no distinct mp above ~−20°C) . The carboxylic acid analog (CAS 175137-65-2) melts at a substantially higher temperature of 246–252°C . 3-Chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride melts at 181–184°C . This places the target compound in a distinct thermal classification: it is a robust, easily handled solid at room temperature, unlike the near-ambient-melting or liquid simpler acyl chlorides, while being more amenable to melt-processing or solvent-free reaction conditions than the high-melting carboxylic acid analog.

Melting point
Reported
mp 131 °C (off-white crystalline solid) vs. comparator mp 30–35 °C (low-melting solid/liquid) and acid analog mp 246–252 °C
Robust solid-state nature simplifies weighing and storage compared to near-ambient-melting analogs, while avoiding the high melting point of the acid form.
Thermal data from MolBase, ChemSrc, and ChemicalBook; verify under inert atmosphere.
Physical state Handling Crystallinity

Dual Orthogonal Reactivity: Acyl Chloride & 4-Chlorophenylsulfonyl

The target compound uniquely combines a highly electrophilic carbonyl chloride at position 2 with a 4-chlorophenylsulfonyl group at position 4 of the thiophene ring [1]. The carbonyl chloride reacts readily with amines, alcohols, and thiols to form amides, esters, and thioesters, while the sulfonyl group serves as a strong electron-withdrawing substituent that activates the thiophene ring toward further electrophilic aromatic substitution or can itself participate in nucleophilic aromatic substitution at the para-chloro position under appropriate conditions . In contrast, 3-methylthiophene-2-carbonyl chloride possesses only the acyl chloride functionality with no sulfonyl group . 2-Thiophenecarbonyl chloride is a mono-functional acyl chloride . The carboxylic acid analog (CAS 175137-65-2) replaces the reactive acyl chloride with a carboxyl group, requiring activation (e.g., HATU, EDC) before amide/ester formation, which adds a synthetic step and may reduce overall yield . The 3-chloro-4-(methylsulfonyl) analog carries a smaller methylsulfonyl group that lacks the para-chloro substituent available for further derivatization . This dual orthogonal reactivity enables sequential, site-selective functionalization of the scaffold without protecting group strategies.

Orthogonal reactivity
Class-level
Two distinct reactive centers: C(=O)Cl at position 2 and 4-chlorophenylsulfonyl at position 4 (sulfone + Ar-Cl)
Enables sequential, site-selective diversification without protecting-group strategies, maximizing library output from a single building block.
Functional group analysis; no kinetic competition data available. Validate selectivity under intended coupling conditions.
Orthogonal reactivity Diversification Chemical biology

PSA and Oral Bioavailability Impact

The target compound has a calculated topological polar surface area (tPSA) of 87.83 Ų, compared to 45.31 Ų for 3-methylthiophene-2-carbonyl chloride—a difference of 42.52 Ų (approximately 1.94-fold higher) [1]. The higher PSA is primarily attributable to the sulfonyl group (two S=O oxygen atoms) and the carbonyl oxygen of the acyl chloride. In drug discovery, PSA values below 140 Ų are generally associated with good oral bioavailability, while values below 60–70 Ų are often associated with enhanced CNS penetration. The target compound's PSA of 87.83 Ų places it in a range consistent with moderate oral absorption potential but reduced passive CNS permeability relative to the simpler analog (PSA 45.31 Ų). For comparison, the carboxylic acid analog has a higher PSA due to the carboxyl group, and 3-chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride is expected to have a PSA intermediate between the target and the 3-methyl analog.

Polar surface area
Reported
tPSA 87.83 Ų vs. 45.31 Ų for the simpler thiophene carbonyl chloride (1.94-fold higher)
PSA in the moderate oral absorption range; the increase relative to the des-sulfonyl analog predicts lower passive CNS penetration, relevant for peripheral target programs.
Calculated tPSA; experimental confirmation recommended for lead series.
Polar surface area Oral bioavailability Drug-likeness

Water Reactivity & Handling Hazards

According to the Maybridge MSDS, the target compound reacts violently with water and contact with water liberates toxic gas; it causes burns by all exposure routes (skin, eye, ingestion, inhalation) and targets the respiratory system, gastrointestinal system, eyes, and skin . Extinguishing media specified are foam, dry chemical, or carbon dioxide—with explicit instruction DO NOT USE WATER . In contrast, 3-methylthiophene-2-carbonyl chloride is classified as moisture-sensitive (Skin Corr. 1B) and requires storage under inert atmosphere in a dark place, but it does not carry an explicit water-violent-reaction warning with toxic gas liberation . 2-Thiophenecarbonyl chloride is described as decomposing on exposure to moist air or water and requires storage at 2–8°C, but similarly lacks the violent reaction classification . The carboxylic acid analog is significantly less hazardous, handled as a standard organic acid with no acyl chloride reactivity risks.

Water reactivity & safety
Data to verify
Reacts violently with water; liberates toxic gas; DO NOT USE WATER for firefighting (Maybridge MSDS) — qualitatively more severe than moisture-sensitive comparators
Requires rigorous anhydrous handling infrastructure; substituting a less hazardous analog may be chosen for operational simplicity but forfeits dual reactivity advantages.
MSDS classifications from Maybridge/LookChem; confirm with current institutional safety protocols.
Safety Hydrolysis Handling protocols

Building Block Provenance: Curated QC vs. Generic Sources

The compound carries the Maybridge catalog number KM01345 and is part of a curated collection of over 53,000 hit-like and lead-like molecules specifically designed for pharmaceutical drug discovery [1]. Maybridge building blocks undergo in-house analytical quality control using NMR, HPLC, GC, and/or IR with >95% stock availability . In contrast, the closest structural analog—3-methylthiophene-2-carbonyl chloride—is widely available from generic chemical suppliers but is not part of a curated hit-to-lead collection and lacks the pharmacophore-enrichment context that Maybridge compounds are selected for . The carboxylic acid analog (CAS 175137-65-2) is also available from Thermo Scientific (97% purity), but as a different functional class it requires distinct coupling chemistry . This provenance difference is critical: Maybridge building blocks are selected based on pharmacophoric relevance, minimal substitution for unambiguous SAR interpretation, and compatibility with library synthesis workflows .

Curated building block QC
Reported
Maybridge KM01345; part of >53,000 hit-to-lead collection; in-house QC by NMR, HPLC, GC, and/or IR
Pre-validated pharmacophoric relevance and compound integrity reduce false positives in screening and speed SAR interpretation.
Generic analogs lack curated QC and may introduce impurities that confound assay results.
Quality control Building block SAR

Application Scenarios: 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl Chloride


Hit-to-Lead Optimization: Lipophilic Dual-Reactive Scaffolds

In hit-to-lead programs where an initial screening hit contains a thiophene core, the target compound enables rapid SAR exploration due to its dual orthogonal reactivity: the acyl chloride can be derivatized with diverse amine, alcohol, or thiol nucleophiles to generate amide/ester libraries, while the 4-chlorophenylsulfonyl group provides a second diversification point via nucleophilic aromatic substitution or further functionalization of the sulfone [1]. The LogP of 5.00 directs the scaffold toward targets requiring higher lipophilicity, such as intracellular or CNS-excluded peripheral targets, differentiating it from the less lipophilic 3-methylthiophene-2-carbonyl chloride (LogP ≈ 2.44) . The PSA of 87.83 Ų keeps the scaffold within the acceptable range for oral bioavailability (typically <140 Ų) while reducing predicted passive CNS penetration relative to the PSA-45 analog, making it suitable for peripheral target campaigns .

Orthogonal Library Synthesis via Sequential Derivatization

The target compound is suitable as a template building block for library synthesis where two differentiable functional groups enable sequential, chemoselective derivatization without protecting group manipulation. The acyl chloride reacts preferentially and rapidly with amines at low temperature, while the 4-chlorophenylsulfonyl group remains intact for subsequent Pd-catalyzed cross-coupling or nucleophilic aromatic substitution at the para-chloro position [1]. This contrasts with 3-chloro-4-(methylsulfonyl)thiophene-2-carbonyl chloride, which offers a smaller methylsulfonyl group lacking the extended aromatic surface for π-stacking interactions, and with the carboxylic acid analog, which requires pre-activation before the first coupling step . The solid-state nature (mp 131°C) facilitates automated solid dispensing for parallel synthesis workflows compared to liquid or low-melting acyl chlorides .

FBDD with Pharmacophorically Validated Building Blocks

As a Maybridge building block (KM01345), the target compound has been pre-selected for pharmacophoric relevance and is supported by in-house QC including NMR, HPLC, GC, and/or IR analysis [1]. In FBDD campaigns, the integrity and purity of each building block directly impacts the reliability of fragment screening data and subsequent hit validation. Substituting this compound with a generic, non-curated analog risks introducing impurities that generate false positives or negatives in biochemical or biophysical assays. Furthermore, the Maybridge collection's design philosophy of minimal substitution means this compound carries only essential functional groups, making SAR interpretation unambiguous when the scaffold is elaborated—a key advantage over heavily substituted alternatives where multi-parameter changes confound activity attribution [1]. The >95% stock availability ensures consistent supply continuity for iterative medicinal chemistry cycles [1].

Anhydrous Handling & Hazard Mitigation Requirements

The violent water reactivity and toxic gas liberation hazard of this compound [1] necessitate procurement and use only by laboratories equipped with anhydrous synthesis capabilities, including Schlenk lines, glove boxes, dry solvent systems, and appropriate toxic gas monitoring and scrubbing infrastructure. This hazard profile is a direct consequence of the dual sulfonyl-acyl chloride architecture and is not shared by simpler thiophene carbonyl chlorides or the carboxylic acid analog (which is non-hazardous with respect to water) . For organizations with established anhydrous handling infrastructure, this compound's reactivity is manageable and enables synthetic transformations not accessible with less reactive analogs. However, for laboratories without such infrastructure, the carboxylic acid analog (CAS 175137-65-2) or the 3-chloro-4-(methylsulfonyl) variant may be pragmatically preferred despite the loss of structural complexity and orthogonal reactivity advantages.

Application
Selection Property
Validation Focus
Hit-to-lead optimization
Dual orthogonal reactivity & high LogP
Lipophilic scaffold SAR without confounding substituents
Sequential derivatization libraries
Chemoselective acyl chloride & sulfonyl handles
Protecting-group-free orthogonal diversification
Fragment-based drug discovery
Curated Maybridge collection with multi-technique QC
Purity and pharmacophoric relevance for hit validation
Anhydrous synthesis operations
Water-reactive safety profile; inert-atmosphere requirement
Lab infrastructure for toxic gas handling and dry solvents
Quote Request

Request a Quote for 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.